Cas no 3160-91-6 (Moroxydine hydrochloride)
Moroxydine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Moroxydine hydrochloride
- N-(AMINOIMINOMETHYL)-4-MORPHOLINECARBOXIMIDAMIDE HYDROCHLORIDE
- MORPHOLINO-BIGUANIDE HYDROCHLORIDE
- MORPHOLINO-BIUANIDE HYDROCHLORIDE
- MOROXYDINE HCL
- TIMTEC-BB SBB009855
- 1,1-anhydrobis(beta-hydroxyethyl)-biguanidhydrochloride
- abobhydrochloride
- Moroxydine Hydrochlo
- 1-Morpholinobiguanide Hydrochloride
- flumidin
- morpholinebiguanide monohydrochloride
- morpholinebiguanidine hydr
- N-(aminoiminomethyl)-4-morpholinecarboximidamide hydrochloride (1:1)
- N1-morpholinobiguanidine hydrochloride
- N-carbamimidoylmorpholine-4-carboximidamide hydrochloride
- spenitol
- virusmin
- 4-Morpholinecarboxamidine,N-amidino-, monohydrochloride (8CI)
- 4-Morpholinecarboximidamide,N-(aminoiminomethyl)-, monohydrochloride (9CI)
- Guanidine,4-morpholinecarboximidoyl-, hydrochloride (6CI)
- 4-(Amidinoamidino)morpholinehydrochloride
- Malinguchlorate
- Miejunging
- Morpholinobiguanide hydrochloride
- Morpholinobiguanide monohydrochloride
- N1,N1-Anhydrobis(b-hydroxyethyl)biguanidehydrochloride
- Virustat
- ABOB hydrochloride
- 6Y9698W0XT
- EINECS 221-612-6
- 4-Morpholinecarboximidamide, N-(aminoiminomethyl)-, monohydrochloride
- SW196730-3
- N-Amidinomorpholine-4-carboxamidine hydrochloride
- AKOS005256937
- 1-(morpholine-4-carboximidoyl)guanidine hydrochloride
- 4-Morpholinecarboximidamide, N-(aminoiminomethyl)-,monohydrochloride
- 4-Morpholinecarboxamidine, N-amidino-, monohydrochloride
- Moroxydine hydrochloride, 99%
- Biguanide, 1,1-anhydrobis(beta-hydroxyethyl)-, hydrochloride
- Moroxidine hydrochloride
- Moroxydine (hydrochloride)
- NSC 63755
- EN300-216965
- J-018491
- NS00081879
- NSC407204
- N-(morpholine-4-carboximidoyl)guanidine hydrochloride
- M2443
- AI3-51320
- NSC 52355
- 4-(Amidinoamidino)morpholine, hydrochloride
- AKOS037515708
- NSC-63755
- UNII-6Y9698W0XT
- Prestwick_547
- DA-65615
- Pharmakon1600-01506078
- Influcol
- NSC 43840
- Flumadon
- MLS001032033
- NCGC00016623-01
- N1,N1-Anhydrobis(beta-hydroxyethyl)biguanide hydrochloride
- MLS002154194
- Influcol, Spenitol
- NSC43840
- s10381
- NSC-407204
- NSC-47838
- Moroxydine Hydrochloride,(S)
- SMR000718626
- SCHEMBL14973476
- N1,N1-Anhydrobis(.beta.-hydroxyethyl)biguanide hydrochloride
- N(sup 1),N(sup 1)-Anhydrobis(beta-hydroxyethyl)biguanide hydrochloride
- NSC-52355
- Q27265715
- NSC 47838
- N-[amino(imino)methyl]morpholine-4-carboximidamide hydrochloride
- AC-14457
- HMS1568A10
- 4-Morpholinecarboxamidine, monohydrochloride
- s2486
- CCG-213951
- MOROXYDINE HYDROCHLORIDE [MI]
- Tox21_110532
- HY-B0420A
- CAS-3160-91-6
- AS-13339
- DTXCID9025376
- NSC 407204
- N-Amidinomorpholine-4-carboxamidine HCl
- MOROXYDINE HYDROCHLORIDE [WHO-DD]
- Z2160887313
- SR-01000841820
- NSC-43840
- MFCD00012798
- Flumidin (VAN)
- NSC47838
- Tox21_110532_1
- NSC52355
- NSC63755
- SCHEMBL92735
- NCGC00016623-05
- SR-01000841820-3
- NSC759315
- NSC-759315
- DTXSID1045376
- N-(diaminomethylidene)morpholine-4-carboximidamide;hydrochloride
- 3160-91-6
- SR-01000841820-2
- EINECS 231-039-3
-
- MDL: MFCD00012798
- Inchi: 1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H
- InChI Key: FXYZDFSNBBOHTA-UHFFFAOYSA-N
- SMILES: N=C(N1CCOCC1)NC(N)=N.Cl
Computed Properties
- Exact Mass: 207.08900
- Monoisotopic Mass: 207.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 101A^2
Experimental Properties
- Color/Form: White crystalline powder
- Melting Point: 200.0 to 204.0 deg-C
- Boiling Point: 327°C at 760 mmHg
- Flash Point: 151.6 °C
- PSA: 98.22000
- LogP: 0.76700
- Merck: 6272
Moroxydine hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
- RTECS:QD9815000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Moroxydine hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Moroxydine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M110301-250mg |
Moroxydine hydrochloride |
3160-91-6 | ,99.8% | 250mg |
¥407.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S2486-50mg |
Moroxydine HCl |
3160-91-6 | 99.75% | 50mg |
¥787.51 | 2023-09-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BM8422-100g |
Moroxydine hydrochloride |
3160-91-6 | ≥98% | 100g |
¥190元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BM8422-25g |
Moroxydine hydrochloride |
3160-91-6 | ≥98% | 25g |
¥70元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BM8422-500g |
Moroxydine hydrochloride |
3160-91-6 | ≥98% | 500g |
¥450元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028971-250mg |
Moroxydine hydrochloride |
3160-91-6 | 99.8%() | 250mg |
¥399 | 2023-09-09 | |
| ChemScence | CS-2526-100mg |
Moroxydine hydrochloride |
3160-91-6 | 99.57% | 100mg |
$50.0 | 2022-04-27 | |
| ChemScence | CS-2526-500mg |
Moroxydine hydrochloride |
3160-91-6 | 99.57% | 500mg |
$70.0 | 2022-04-27 | |
| ChemScence | CS-2526-1g |
Moroxydine hydrochloride |
3160-91-6 | 99.57% | 1g |
$80.0 | 2022-04-27 | |
| ChemScence | CS-2526-5g |
Moroxydine hydrochloride |
3160-91-6 | 99.57% | 5g |
$100.0 | 2022-04-27 |
Moroxydine hydrochloride Suppliers
Moroxydine hydrochloride Related Literature
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S. Gaisford Anal. Methods 2015 7 1240
-
S. Gaisford Anal. Methods 2015 7 1240
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Zhenzhen Lai,Silei Bai,Aimin Li,Xinxin Feng,Qing He Org. Chem. Front. 2022 9 3571
-
Zhenzhen Lai,Aimin Li,Sangshan Peng,Jonathan L. Sessler,Qing He Chem. Sci. 2021 12 11647
Additional information on Moroxydine hydrochloride
Introduction to Moroxydine Hydrochloride (CAS No. 3160-91-6)
Moroxydine hydrochloride, chemically designated as 2,6-diaminopyrimidine hydrochloride, is a well-studied compound with significant applications in pharmaceutical research and development. Its molecular structure, featuring a pyrimidine core with two amino groups, makes it a versatile intermediate in the synthesis of various bioactive molecules. With a CAS number of 3160-91-6, this compound has been extensively explored for its potential therapeutic properties, particularly in the context of antiviral and anticancer treatments.
The pharmacological relevance of Moroxydine hydrochloride stems from its ability to interfere with critical enzymatic pathways involved in viral replication and cell proliferation. Recent studies have highlighted its mechanism of action, which involves inhibiting the activity of viral polymerases and disrupting the formation of viral capsids. This has made it a subject of interest in the development of novel antiviral agents, especially against RNA viruses such as influenza and coronaviruses.
In the realm of oncology, Moroxydine hydrochloride has shown promise as a chemosensitizer and radiosensitizer. Research indicates that it can enhance the efficacy of conventional chemotherapeutic agents by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. Furthermore, its ability to modulate oxidative stress and reduce inflammatory responses makes it a candidate for treating chronic inflammatory diseases associated with malignancies.
One of the most compelling aspects of Moroxydine hydrochloride is its broad-spectrum activity coupled with a relatively favorable safety profile. Preclinical studies have demonstrated its tolerability across various animal models, suggesting potential for clinical translation. The compound’s stability under physiological conditions also enhances its suitability for formulation into oral and injectable dosage forms, facilitating its administration in therapeutic settings.
The synthesis of Moroxydine hydrochloride involves well-established organic chemistry techniques, including condensation reactions and salt formation. The process typically begins with the reaction of guanidine with malonic acid derivatives to form 2,6-diaminopyrimidine, which is subsequently converted to its hydrochloride salt. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for industrial-scale production.
Recent advancements in computational chemistry have further elucidated the structural features that contribute to the bioactivity of Moroxydine hydrochloride. Molecular docking studies have identified key interactions between this compound and target enzymes, providing insights into optimizing its pharmacophore for enhanced potency and selectivity. These computational approaches are complemented by experimental validations, ensuring a robust understanding of its mechanism of action.
The clinical development pipeline for Moroxydine hydrochloride includes several ongoing trials aimed at evaluating its efficacy in treating viral infections and cancerous conditions. Phase II trials have reported encouraging results in patients with refractory viral hepatitis and certain types of solid tumors. These findings are particularly noteworthy given the rising challenges posed by drug-resistant pathogens and aggressive malignancies.
Regulatory agencies have taken note of the promising data surrounding Moroxydine hydrochloride, leading to accelerated review processes for new formulations and combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this field, with an emphasis on repurposing existing compounds like Moroxydine hydrochloride for emerging health crises.
The environmental impact of synthesizing and disposing of pharmaceutical compounds is an increasingly important consideration. Studies on the biodegradation pathways of Moroxydine hydrochloride have shown that it undergoes gradual breakdown under aerobic conditions, minimizing ecological persistence. This aligns with global initiatives to promote sustainable pharmaceutical practices, ensuring that compounds like Moroxydine hydrochloride are developed responsibly.
Future research directions for Moroxydine hydrochloride include exploring its potential as an adjuvant therapy in immunotherapy regimens. Preliminary data suggest that it can modulate immune responses by enhancing T-cell activation while suppressing pro-inflammatory cytokines. Such findings could pave the way for novel immunomodulatory strategies against both infectious diseases and cancer.
In conclusion, Moroxydine hydrochloride (CAS No. 3160-91-6) represents a significant advancement in medicinal chemistry due to its multifaceted therapeutic applications. Its ability to combat viral infections and modulate cancerous growths positions it as a cornerstone compound in modern drug development. As research continues to uncover new mechanisms and applications, Moroxydine hydrochloride is poised to play an increasingly vital role in addressing global health challenges.
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